molecular formula C20H24N2O5S B4934407 N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No. B4934407
M. Wt: 404.5 g/mol
InChI Key: GMFRNQBKTXMDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide, also known as DMS-1, is a sulfonamide-based compound that has been studied for its potential use as an anticancer agent. It was first synthesized in 2010 by researchers at the University of Illinois at Urbana-Champaign and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the folding and stabilization of numerous oncogenic proteins. By inhibiting Hsp90, N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can induce the degradation of these oncogenic proteins and inhibit cancer cell growth.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of the enzyme matrix metalloproteinase-2, which is involved in the degradation of extracellular matrix proteins and is important for cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide in lab experiments is that it has been shown to be effective against a wide range of cancer cell lines, making it a potentially useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide. One area of interest is in developing more potent and selective Hsp90 inhibitors based on the structure of N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide. Another area of interest is in studying the effects of N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide on other cellular processes, such as autophagy and apoptosis. Additionally, there is interest in studying the potential use of N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide in combination with other anticancer agents to enhance its efficacy.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves several steps, including the reaction of 2,6-dimethylphenylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite to yield the corresponding amine. This amine is then reacted with 4-methoxy-3-(morpholin-4-yl)benzoyl chloride to form N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has been the subject of numerous scientific studies due to its potential use as an anticancer agent. In vitro studies have shown that N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can inhibit tumor growth in mouse models of breast and lung cancer.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-5-4-6-15(2)19(14)21-28(24,25)16-7-8-18(26-3)17(13-16)20(23)22-9-11-27-12-10-22/h4-8,13,21H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFRNQBKTXMDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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